molecular formula C9H8FNO5 B12838168 5-Fluoro-4-methoxy-2-nitrophenylacetic acid

5-Fluoro-4-methoxy-2-nitrophenylacetic acid

Katalognummer: B12838168
Molekulargewicht: 229.16 g/mol
InChI-Schlüssel: WWCTZJLHZWRRQT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Fluoro-4-methoxy-2-nitrophenylacetic acid is a chemical compound with the molecular formula C9H8FNO5 and a molar mass of 229.16 g/mol It is characterized by the presence of a fluorine atom, a methoxy group, and a nitro group attached to a phenylacetic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4-methoxy-2-nitrophenylacetic acid typically involves multi-step organic reactions. One common synthetic route includes the nitration of 5-Fluoro-4-methoxyphenylacetic acid, followed by purification and isolation of the desired product . The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the selective introduction of the nitro group.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

5-Fluoro-4-methoxy-2-nitrophenylacetic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

5-Fluoro-4-methoxy-2-nitrophenylacetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-Fluoro-4-methoxy-2-nitrophenylacetic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom and methoxy group may also influence the compound’s reactivity and binding affinity to target molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Fluoro-4-methoxy-2-nitrophenylacetic acid is unique due to the presence of all three functional groups (fluorine, methoxy, and nitro) on the phenylacetic acid backbone.

Eigenschaften

Molekularformel

C9H8FNO5

Molekulargewicht

229.16 g/mol

IUPAC-Name

2-(5-fluoro-4-methoxy-2-nitrophenyl)acetic acid

InChI

InChI=1S/C9H8FNO5/c1-16-8-4-7(11(14)15)5(2-6(8)10)3-9(12)13/h2,4H,3H2,1H3,(H,12,13)

InChI-Schlüssel

WWCTZJLHZWRRQT-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C(=C1)[N+](=O)[O-])CC(=O)O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.